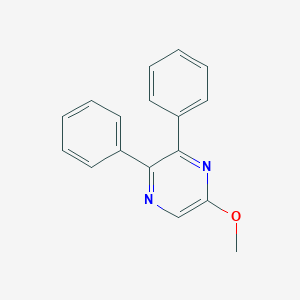
5-Methoxy-2,3-diphenylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2,3-diphenylpyrazine (MDP) is a chemical compound that has gained attention in recent years due to its potential use in scientific research. MDP is a heterocyclic aromatic compound that has been shown to have various biochemical and physiological effects. In
Mecanismo De Acción
5-Methoxy-2,3-diphenylpyrazine has been shown to act as a potent antioxidant and has been found to protect against oxidative stress-induced damage. 5-Methoxy-2,3-diphenylpyrazine has also been shown to have anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-Methoxy-2,3-diphenylpyrazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase activity, and the enhancement of mitochondrial function. 5-Methoxy-2,3-diphenylpyrazine has also been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Methoxy-2,3-diphenylpyrazine in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurological disorders. However, one of the limitations of using 5-Methoxy-2,3-diphenylpyrazine in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
Future research on 5-Methoxy-2,3-diphenylpyrazine should focus on its potential as a therapeutic agent for neurological disorders and its mechanism of action. Additionally, further studies are needed to determine the optimal dosing and safety profile of 5-Methoxy-2,3-diphenylpyrazine in humans.
Métodos De Síntesis
5-Methoxy-2,3-diphenylpyrazine can be synthesized through a multistep process that involves the reaction of 2,3-diphenylpyrazine with methoxyamine hydrochloride in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure 5-Methoxy-2,3-diphenylpyrazine.
Aplicaciones Científicas De Investigación
5-Methoxy-2,3-diphenylpyrazine has been used in various scientific research studies, including neuropharmacology, drug discovery, and medicinal chemistry. 5-Methoxy-2,3-diphenylpyrazine has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
34121-90-9 |
|---|---|
Nombre del producto |
5-Methoxy-2,3-diphenylpyrazine |
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
5-methoxy-2,3-diphenylpyrazine |
InChI |
InChI=1S/C17H14N2O/c1-20-15-12-18-16(13-8-4-2-5-9-13)17(19-15)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
BAXKMRYXBVIHBM-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



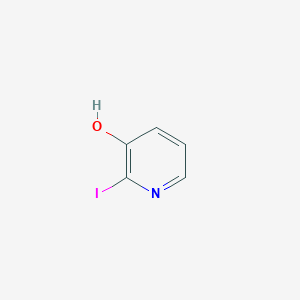


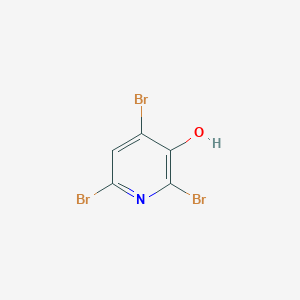

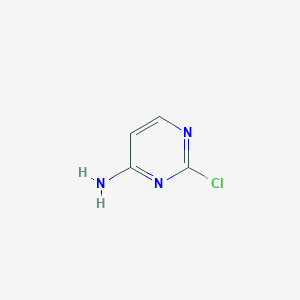
![10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B189421.png)


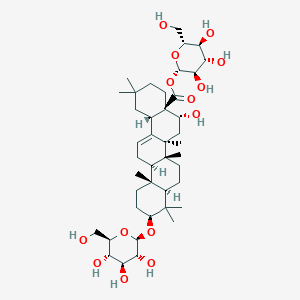


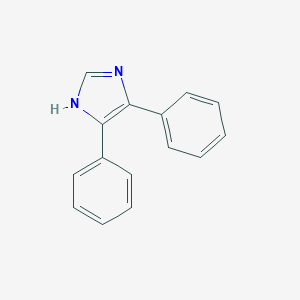
![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)